

# Application Note: HPLC Analysis of Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                     |           |
|----------------------|-------------------------------------|-----------|
| Compound Name:       | Solifenacin Succinate EP Impurity G |           |
| Cat. No.:            | B050945                             | Get Quote |

#### Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] During its synthesis, several impurities can be formed, including stereoisomers. **Solifenacin Succinate EP Impurity G**, the (1R, 3'R)-isomer, is a critical stereoisomeric impurity that needs to be monitored to ensure the quality and safety of the final drug product.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Solifenacin Succinate EP Impurity G**.

#### **Chemical Structures**

- Solifenacin Succinate: (3R)-Quinuclidin-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)carboxylate succinate[2]
- Impurity G (free base): [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[3]

## **Experimental Protocols**

- 1. Materials and Reagents
- Solifenacin Succinate Reference Standard (CRS)







- Solifenacin Succinate EP Impurity G Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (Analytical grade)
- Triethylamine (TEA)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)
- 2. Chromatographic Conditions

A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of Solifenacin Succinate and its impurities.[1]



| Parameter            | Recommended Conditions                                                                                                                                                                                                                   |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column               | Waters Xterra RP-8 (250 x 4.6 mm, 5 μm) or equivalent[4]                                                                                                                                                                                 |
| Mobile Phase A       | 10 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 7.0 with Triethylamine.[5]                                                                                                                                              |
| Mobile Phase B       | Acetonitrile[5]                                                                                                                                                                                                                          |
| Gradient Elution     | A gradient program should be optimized to achieve good resolution between Solifenacin and Impurity G. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate            | 1.0 - 1.2 mL/min[4][6]                                                                                                                                                                                                                   |
| Column Temperature   | 30°C                                                                                                                                                                                                                                     |
| Detection Wavelength | 220 nm[6][7]                                                                                                                                                                                                                             |
| Injection Volume     | 20 μL                                                                                                                                                                                                                                    |
| Diluent              | Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.                                                                                                                                                                                |

## 3. Preparation of Solutions

- Standard Stock Solution of Solifenacin Succinate: Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate CRS in the diluent to obtain a concentration of 1000 μg/mL.
- Standard Stock Solution of Impurity G: Accurately weigh and dissolve an appropriate amount of **Solifenacin Succinate EP Impurity G** reference standard in the diluent to obtain a concentration of 100  $\mu$ g/mL.
- Spiked Standard Solution: Prepare a solution containing Solifenacin Succinate at a working concentration (e.g., 500 μg/mL) and spike it with Impurity G at the desired concentration level (e.g., 0.15% of the Solifenacin concentration).



 Test Solution (Sample Preparation): Accurately weigh and dissolve the Solifenacin Succinate drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration of approximately 500 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

## 4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

| Parameter                                       | Acceptance Criteria                                                |
|-------------------------------------------------|--------------------------------------------------------------------|
| Tailing Factor (for Solifenacin peak)           | Not more than 2.0                                                  |
| Theoretical Plates (for Solifenacin peak)       | Not less than 2000                                                 |
| Resolution (between Solifenacin and Impurity G) | Not less than 2.0                                                  |
| % RSD for replicate injections                  | Not more than 2.0% for the peak area of Solifenacin and Impurity G |

## 5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the spiked standard solution multiple times (e.g., n=6) to check the system suitability.
- Inject the test solution in duplicate.
- Identify the peaks of Solifenacin and Impurity G based on their retention times. The
  European Pharmacopoeia specifies a relative retention time (RRT) of approximately 0.84 for
  Impurity G relative to Solifenacin.[1]
- Calculate the amount of Impurity G in the sample using the peak area response from the chromatograms.

## **Data Presentation**

Table 1: Chromatographic Performance and Validation Parameters



| Parameter                                   | Typical Value                          |
|---------------------------------------------|----------------------------------------|
| Retention Time (RT) of Solifenacin          | ~10 min (Varies with exact conditions) |
| Relative Retention Time (RRT) of Impurity G | ~0.84[1]                               |
| Limit of Detection (LOD)                    | 0.1 - 0.2 μg/mL[1][5]                  |
| Limit of Quantification (LOQ)               | 0.135 - 0.221 μg/mL[1][8]              |
| Linearity Range (for Impurity G)            | LOQ to 150% of the specification limit |
| Recovery                                    | 90.0% to 110.0%[4]                     |

# **Mandatory Visualization**





Click to download full resolution via product page



Caption: Experimental workflow for the HPLC analysis of **Solifenacin Succinate EP Impurity G**.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Solifenacin Succinate EP Impurity G | 740780-79-4 | Benchchem [benchchem.com]
- 2. Solifenacin Succinate | C27H32N2O6 | CID 216457 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Solifenacin Succinate EP Impurity G | 740780-79-4 [smolecule.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. A validated rapid stability-indicating method for the determination of related substances in solifenacin succinate by ultra-fast liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Solifenacin Succinate API Monograph EP 8.6. References Scientific Research Publishing [scirp.org]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of Solifenacin Succinate EP Impurity G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050945#hplc-method-for-solifenacin-succinate-ep-impurity-q-analysis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com